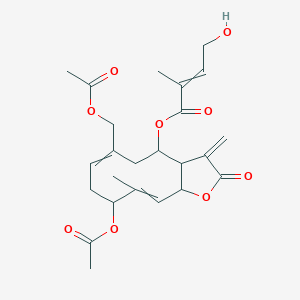

Eupalinolide A

Description

Properties

IUPAC Name |

[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10+,18-6-/t19-,20+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWMABTYJYZFLK-FHEQDPKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/C[C@@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855825 | |

| Record name | (3aR,4R,6Z,9S,10E,11aR)-9-(Acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877822-41-8 | |

| Record name | (3aR,4R,6Z,9S,10E,11aR)-9-(Acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Eupalinolide A: A Technical Guide to Its Discovery, Isolation, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide A, a sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum, has emerged as a compound of significant interest in oncological research. Exhibiting potent anti-proliferative and anti-metastatic properties, it demonstrates a multimodal mechanism of action involving the induction of apoptosis, autophagy, and cell cycle arrest. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols for its biological evaluation, and an analysis of its impact on key cellular signaling pathways. All quantitative data are presented in structured tables for clarity, and complex biological processes are visualized through detailed diagrams.

Discovery and Isolation of this compound from Eupatorium lindleyanum

Eupatorium lindleyanum DC., a perennial herbaceous plant, has a long history of use in traditional Chinese medicine for treating respiratory ailments.[1] Modern phytochemical investigations have identified over 100 compounds within this plant, with sesquiterpene lactones being one of the most abundant and pharmacologically significant classes of constituents.[1][2] this compound is a notable sesquiterpene lactone isolated from this plant.[1]

General Extraction and Fractionation Protocol

While a complete, unified protocol for the initial large-scale extraction and fractionation of this compound is not detailed in a single source, a general procedure can be inferred from standard phytochemical practices and related studies on E. lindleyanum. The process typically begins with the collection and preparation of the plant material, followed by solvent extraction and subsequent fractionation to isolate compounds of interest.

Experimental Protocol: Extraction and Fractionation

-

Plant Material Preparation: The aerial parts of Eupatorium lindleyanum are collected, dried, and pulverized to a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is typically extracted with an organic solvent. A common method involves maceration or percolation with 70-80% ethanol.[3] The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This process separates compounds based on their polarity, with this compound and other sesquiterpenoid lactones typically concentrating in the ethyl acetate and n-butanol fractions.

Preparative Isolation by High-Speed Counter-Current Chromatography (HSCCC)

A specific and efficient method for the preparative isolation and purification of this compound from the n-butanol fraction of an ethanol extract of Eupatorium lindleyanum has been developed using High-Speed Counter-Current Chromatography (HSCCC).

Experimental Protocol: HSCCC Purification of this compound

-

HSCCC Apparatus: A TBE-300B preparative HSCCC instrument equipped with three multilayer coil separation columns and a 20 mL sample loop is used. The system includes a TBP-50A pump, a TBD-2000 UV detector, and a CT-10A column temperature controller.

-

Solvent System: A two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water at a volume ratio of 1:4:2:3 (v/v/v/v) is prepared. The phases are separated after equilibration, with the upper phase used as the stationary phase and the lower phase as the mobile phase.

-

Separation Procedure:

-

The multiplayer coil column is filled with the upper stationary phase.

-

The apparatus is rotated at 900 rpm while the lower mobile phase is pumped into the column at a flow rate of 2.0 mL/min.

-

After hydrodynamic equilibrium is reached, a 10 mL sample solution containing 540 mg of the dried n-butanol fraction dissolved in the two-phase solvent system is injected into the sample loop.

-

The effluent from the column is continuously monitored by the UV detector at 254 nm.

-

Fractions are collected based on the resulting chromatogram.

-

-

Purity Analysis: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).

Isolation Yield and Purity

The following table summarizes the quantitative data from the HSCCC purification of this compound from a 540 mg sample of the n-butanol fraction of Eupatorium lindleyanum.

| Compound | Yield (mg) | Purity (%) |

| This compound | 17.9 | 97.9 |

Biological Activity and Mechanistic Evaluation

This compound has been shown to exert significant anti-cancer effects in various cancer cell lines, including hepatocellular carcinoma and non-small cell lung cancer. Its biological activities are attributed to its ability to induce cell cycle arrest, apoptosis, and autophagy through the modulation of several key signaling pathways.

Anti-Proliferative Activity

The anti-proliferative effects of this compound are typically assessed using cell viability assays such as the Cell Counting Kit-8 (CCK-8) assay.

Experimental Protocol: CCK-8 Cell Viability Assay

-

Cell Seeding: Cancer cells (e.g., MHCC97-L, HCCLM3, A549, H1299) are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 7, 14, 28 µM) or a vehicle control (DMSO). The cells are then incubated for specified time points (e.g., 24, 48, 72 hours).

-

CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Quantitative Anti-Proliferative Data

The following table summarizes the reported IC50 values for Eupalinolide J, a closely related compound, which provides an indication of the potency of this class of molecules.

| Cell Line | Cancer Type | IC50 (µM) at 72h |

| PC-3 | Prostate Cancer | 2.89 ± 0.28 |

| DU-145 | Prostate Cancer | 2.39 ± 0.17 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 |

Data for Eupalinolide J.

Cell Migration and Invasion

This compound's ability to inhibit cancer cell migration and invasion can be quantitatively assessed using the wound healing (scratch) assay and the Transwell invasion assay.

Experimental Protocol: Wound Healing (Scratch) Assay

-

Cell Seeding: Cells are seeded in a 6-well plate and grown to form a confluent monolayer.

-

Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.

-

Washing: The wells are washed with PBS to remove detached cells and debris.

-

Treatment: The cells are then incubated with fresh medium containing different concentrations of this compound or a vehicle control.

-

Imaging: Images of the scratch are captured at 0 hours and subsequent time points (e.g., 24, 48 hours) using a microscope.

-

Analysis: The width of the scratch is measured at different time points, and the percentage of wound closure is calculated to quantify cell migration.

Experimental Protocol: Transwell Invasion Assay

-

Chamber Preparation: The upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel to simulate an extracellular matrix.

-

Cell Seeding: Cancer cells, pre-starved in serum-free medium, are seeded into the upper chamber. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).

-

Treatment: this compound at various concentrations is added to the upper chamber with the cells.

-

Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.

-

Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed with methanol and stained with crystal violet.

-

Quantification: The number of stained, invaded cells is counted in several random fields under a microscope.

Cell Cycle Analysis

This compound can induce cell cycle arrest, which can be analyzed by flow cytometry using propidium iodide (PI) staining.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

-

Cell Treatment: Cells are treated with this compound (e.g., 14 and 28 µM) or DMSO for 48 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with cold PBS, and fixed in 75% ethanol at 4°C.

-

Staining: The fixed cells are washed with PBS and then incubated in a staining solution containing propidium iodide (PI) and RNase A for 60 minutes at 37°C.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software (e.g., Modfit-LT).

Quantitative Cell Cycle Data

The following table presents the effect of this compound on the cell cycle distribution of hepatocellular and non-small cell lung cancer cells.

| Cell Line | Treatment (48h) | % G1 Phase | % S Phase | % G2/M Phase |

| MHCC97-L | Control (DMSO) | Value not specified | Value not specified | Value not specified |

| 14 µM this compound | Increased | Decreased | No significant change | |

| 28 µM this compound | Significantly Increased | Decreased | No significant change | |

| HCCLM3 | Control (DMSO) | Value not specified | Value not specified | Value not specified |

| 14 µM this compound | Increased | Decreased | No significant change | |

| 28 µM this compound | Significantly Increased | Decreased | No significant change | |

| A549 | Control | Value not specified | Value not specified | 2.91 |

| This compound | Value not specified | Value not specified | 21.99 | |

| H1299 | Control | Value not specified | Value not specified | 8.22 |

| This compound | Value not specified | Value not specified | 18.91 |

Qualitative changes for MHCC97-L and HCCLM3 are based on graphical representation in the source. Quantitative data for A549 and H1299 are provided in the source.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating multiple intracellular signaling pathways. The following sections detail the key pathways and provide visual representations of the proposed mechanisms.

ROS/ERK Signaling Pathway

In hepatocellular carcinoma cells, this compound induces autophagy through the activation of the Reactive Oxygen Species (ROS)/Extracellular signal-regulated kinase (ERK) signaling pathway. The increased production of ROS leads to the activation of ERK, which in turn promotes the formation of autophagosomes.

Caption: this compound induces autophagy via the ROS/ERK pathway.

AMPK/mTOR/SCD1 Signaling Pathway

In non-small cell lung cancer, this compound activates the AMP-activated protein kinase (AMPK) pathway, which subsequently inhibits the mammalian target of rapamycin (mTOR) signaling. This leads to the downregulation of stearoyl-CoA desaturase 1 (SCD1), an enzyme crucial for lipid metabolism, ultimately inhibiting cell proliferation and migration.

Caption: this compound inhibits proliferation via the AMPK/mTOR/SCD1 pathway.

STAT3 Signaling Pathway

Eupalinolide J, a closely related compound, has been shown to suppress the growth of triple-negative breast cancer cells by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It promotes the degradation of STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation.

Caption: Eupalinolide J promotes STAT3 degradation to inhibit cancer cell growth.

Conclusion

This compound, a natural product derived from Eupatorium lindleyanum, represents a promising lead compound in the development of novel anti-cancer therapeutics. Its multifaceted mechanism of action, involving the induction of multiple forms of programmed cell death and the inhibition of key oncogenic signaling pathways, makes it an attractive candidate for further preclinical and clinical investigation. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this compound and related sesquiterpene lactones. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to optimize its therapeutic efficacy.

References

- 1. Frontiers | this compound inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]

- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Eupalinolide A: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide A is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from Eupatorium lindleyanum, a plant with a history in traditional medicine, this compound has emerged as a compound of significant interest in pharmacological research, particularly in the fields of oncology and cellular stress response. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and mechanisms of action of this compound, supplemented with experimental protocols and pathway diagrams to facilitate further research and drug development endeavors.

Chemical Structure and Properties

This compound possesses a complex chemical architecture characteristic of sesquiterpenoids. Its structure is defined by a germacrane-type sesquiterpene lactone core, featuring multiple stereocenters and functional groups that contribute to its biological efficacy.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (3aR,4R,6Z,9S,10Z,11aR)-9-(acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate[1] |

| Synonyms | Eupalinolide G[2][3] |

| CAS Number | 877822-40-7[1][2] |

| Chemical Formula | C₂₄H₃₀O₉ |

| Molecular Weight | 462.49 g/mol |

| SMILES String | C/C1=C/[C@]2([H])--INVALID-LINK--([H])--INVALID-LINK--C/C(COC(C)=O)=C\C[C@@H]1OC(C)=O |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |

| Storage | Store at -20°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has demonstrated efficacy against various cancer cell lines, including hepatocellular carcinoma and non-small cell lung cancer. Its mechanisms of action are multifaceted, involving the induction of different forms of programmed cell death and the modulation of key cellular signaling pathways.

Anticancer Activity

Hepatocellular Carcinoma (HCC): this compound has been shown to significantly inhibit the proliferation and migration of HCC cells. It induces cell cycle arrest at the G1 phase and promotes autophagy, a cellular self-degradation process that can lead to cell death in cancer cells. This autophagic cell death is mediated by the generation of reactive oxygen species (ROS) and the activation of the ERK signaling pathway.

Non-Small Cell Lung Cancer (NSCLC): In NSCLC cells, this compound inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. It also promotes two distinct forms of programmed cell death: apoptosis and ferroptosis. The induction of these cell death pathways is linked to the modulation of lipid metabolism through the downregulation of stearoyl-CoA desaturase 1 (SCD1) via the ROS-AMPK-mTOR signaling pathway.

Cellular Chaperone Induction

This compound is a known inducer of heat shock proteins (HSPs), particularly HSP70. It activates the heat shock factor 1 (HSF1), a key transcription factor for HSPs. This induction of cellular chaperones can protect cells from stress-induced damage.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by influencing several critical signaling pathways:

-

ROS/ERK Signaling Pathway in HCC:

This compound induces autophagy in HCC via ROS/ERK signaling. -

AMPK/mTOR/SCD1 Signaling Pathway in NSCLC:

This compound induces apoptosis and ferroptosis in NSCLC via the AMPK/mTOR/SCD1 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of this compound.

Cell Viability Assay (CCK8/MTT)

This protocol is adapted from studies investigating the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the effect of this compound on the viability and proliferation of cells.

Materials:

-

Cancer cell lines (e.g., MHCC97-L, HCCLM3, A549, H1299)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well culture plates

-

This compound stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK8) or MTT solution

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

For CCK8: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.

-

For MTT: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is a generalized procedure based on methodologies described for analyzing the effects of this compound on protein expression and phosphorylation.

Objective: To detect changes in the expression and phosphorylation levels of key proteins in signaling pathways (e.g., p-AMPK, p-mTOR, p-ERK) following treatment with this compound.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer on ice.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Flow Cytometry for Cell Cycle Analysis

This protocol is based on the methods used to assess the effect of this compound on the cell cycle distribution of cancer cells.

Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.

Materials:

-

Cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest the treated cells by trypsinization and wash with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo antitumor activity of this compound, as described in the literature.

Objective: To assess the effect of this compound on tumor growth in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cells (e.g., MHCC97-L, A549)

-

This compound solution for injection

-

Vehicle control solution (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound (e.g., intraperitoneally) to the treatment group at a specified dose and schedule. Administer the vehicle to the control group.

-

Monitor the tumor size by measuring with calipers at regular intervals.

-

Monitor the body weight and general health of the mice throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Isolation and Synthesis

Isolation from Natural Sources

This compound is naturally found in the plant Eupatorium lindleyanum. The general procedure for isolating compounds from this plant involves extraction with organic solvents followed by various chromatographic techniques. A typical workflow for the extraction of compounds from Eupatorium lindleyanum is as follows:

Chemical Synthesis

Future Directions

This compound holds considerable promise as a lead compound for the development of novel therapeutics. Future research should focus on:

-

Elucidating the full spectrum of its biological targets: Identifying the direct molecular targets of this compound will provide a deeper understanding of its mechanism of action.

-

Optimizing its pharmacological properties: Medicinal chemistry efforts can be directed towards synthesizing analogs with improved potency, selectivity, and pharmacokinetic profiles.

-

Exploring its therapeutic potential in other diseases: Given its effects on fundamental cellular processes like autophagy and the stress response, this compound may have applications in other diseases beyond cancer, such as neurodegenerative and inflammatory disorders.

-

Developing scalable and efficient synthetic routes: A practical total synthesis will be crucial for the large-scale production of this compound and its analogs for preclinical and clinical studies.

Conclusion

This compound is a fascinating natural product with potent anticancer and cytoprotective activities. Its ability to modulate multiple key signaling pathways underscores its potential as a valuable tool for chemical biology and a promising starting point for the development of new drugs. This technical guide provides a solid foundation of its chemical and biological properties to aid researchers in their exploration of this remarkable compound.

References

- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]

Eupalinolide A: A Technical Overview of its Anticancer Mechanisms

Executive Summary: Eupalinolide A, a sesquiterpene lactone isolated from the traditional Chinese medicine Eupatorium lindleyanum DC., has emerged as a potent natural compound with significant antitumor activities.[1][2] Its mechanism of action is notably cancer-type specific, showcasing distinct molecular pathways in different malignancies. In hepatocellular carcinoma, this compound inhibits cell proliferation and migration by inducing G1 phase cell cycle arrest and prompting autophagy through the ROS/ERK signaling pathway.[1][3][4] Conversely, in non-small cell lung cancer, it arrests the cell cycle at the G2/M phase and induces both apoptosis and ferroptosis via the ROS-AMPK-mTOR-SCD1 signaling cascade. This technical guide provides an in-depth analysis of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Core Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through a multi-pronged approach that includes inducing programmed cell death, halting the cell cycle, and inhibiting cell migration. The specific cellular response is highly dependent on the cancer cell type.

Induction of Programmed Cell Death

This compound triggers distinct cell death pathways in different cancer contexts:

-

Hepatocellular Carcinoma (HCC): Autophagy-Mediated Cell Death In MHCC97-L and HCCLM3 human hepatocellular carcinoma cells, this compound is a potent inducer of autophagy. This process is mediated by the generation of reactive oxygen species (ROS). Notably, in this cancer type, this compound does not significantly induce apoptosis or necrosis, as evidenced by the stable expression levels of key markers like cleaved-PARP, cleaved-caspase-3, RIP1, and p-MLKL following treatment.

-

Non-Small Cell Lung Cancer (NSCLC): Apoptosis and Ferroptosis In A549 and H1299 non-small cell lung cancer cells, this compound promotes two forms of programmed cell death: apoptosis and ferroptosis. The induction of apoptosis is confirmed by a significant increase in the apoptotic cell population and is associated with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. Simultaneously, this compound triggers ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation, which is also initiated by an increase in intracellular ROS.

Cell Cycle Arrest

A key component of this compound's antiproliferative effect is its ability to halt cell cycle progression. This effect is also cancer-type specific:

-

G1 Phase Arrest in HCC: Treatment of HCC cells with this compound leads to a significant accumulation of cells in the G1 phase of the cell cycle. This arrest is accompanied by the downregulation of key G1 phase transition regulators, including CDK2, CDK4, cyclin D1, and cyclin E1.

-

G2/M Phase Arrest in NSCLC: In contrast, NSCLC cells treated with this compound exhibit cell cycle arrest at the G2/M phase. For instance, treatment increased the proportion of A549 cells in the G2 phase from 2.91% to 21.99% and H1299 cells from 8.22% to 18.91%.

Inhibition of Cancer Cell Migration

This compound has been shown to significantly inhibit the migration of both hepatocellular carcinoma and non-small cell lung cancer cells in vitro. This effect was demonstrated using wound-healing and Transwell migration assays, indicating its potential to suppress metastasis.

Molecular Signaling Pathways

The anticancer activities of this compound are orchestrated by distinct signaling cascades, with the generation of Reactive Oxygen Species (ROS) serving as a common upstream event.

ROS/ERK Pathway in Hepatocellular Carcinoma

In HCC cells, this compound treatment leads to a strong induction of intracellular ROS. This increase in ROS activates the ERK signaling pathway, which in turn initiates autophagy. The inhibition of ROS production (using the antioxidant NAC) or autophagy (using 3-MA) was shown to reverse the this compound-induced suppression of cell viability and migration, confirming the critical role of this pathway.

ROS-AMPK-mTOR-SCD1 Pathway in Non-Small Cell Lung Cancer

In NSCLC cells, this compound treatment also elevates ROS levels, but this triggers a different downstream cascade. The increased ROS activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) signaling pathway. This inhibition leads to the downregulation of stearoyl-CoA desaturase 1 (SCD1), an enzyme critical for the biosynthesis of monounsaturated fatty acids. The combined effect of ROS accumulation and disruption of lipid metabolism via SCD1 inhibition culminates in the induction of both ferroptosis and apoptosis, leading to cancer cell death.

Quantitative Data Summary

The anticancer effects of this compound have been quantified in various studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound

| Cancer Type | Cell Line(s) | Concentration(s) | Observed Effect | Reference |

|---|---|---|---|---|

| Hepatocellular Carcinoma | MHCC97-L, HCCLM3 | 14, 28 µM | Significant increase in G1 phase cell population. | |

| Non-Small Cell Lung Cancer | A549 | 10, 20, 30 µM | Apoptotic rate increased from 1.79% to 47.29%. | |

| Non-Small Cell Lung Cancer | H1299 | 10, 20, 30 µM | Apoptotic rate increased from 4.66% to 44.43%. | |

| Non-Small Cell Lung Cancer | A549 | Not specified | 2.46-fold increase in ROS production. | |

| Non-Small Cell Lung Cancer | H1299 | Not specified | 1.32-fold increase in ROS production. |

| Non-Small Cell Lung Cancer | A549, H1299 | Not specified | G2/M phase arrest; SCD1 expression reduced by 34-48%. | |

Table 2: In Vivo Efficacy of this compound in an NSCLC Xenograft Model

| Treatment Group | Dose | Effect on Tumor Growth | Reference |

|---|---|---|---|

| This compound | 25 mg/kg | >60% decrease in tumor weight and volume. | |

| This compound | 50 mg/kg | Significant inhibition of tumor growth. | |

| Control | Vehicle | - |

Note: Treatment did not significantly affect the body weight of the mice, suggesting low systemic toxicity at effective doses.

Table 3: Comparative IC50 Values of Eupalinolide Analogues in Cancer Cells

| Compound | Cancer Type | Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| Eupalinolide J | Triple-Negative Breast Cancer | MDA-MB-231 | 3.74 µM | |

| Eupalinolide J | Triple-Negative Breast Cancer | MDA-MB-468 | 4.30 µM | |

| Eupalinolide O | Triple-Negative Breast Cancer | MDA-MB-231 | 5.85 µM (48h) | |

| Eupalinolide O | Triple-Negative Breast Cancer | MDA-MB-453 | 7.06 µM (48h) | |

| Eupalinolide B | Laryngeal Cancer | TU212 | 1.03 µM |

| Eupalinolide B | Laryngeal Cancer | AMC-HN-8 | 2.13 µM | |

Key Experimental Methodologies

The mechanisms of this compound were elucidated using a range of standard molecular and cellular biology techniques.

Cell Viability and Proliferation Assay (CCK-8)

-

Principle: Measures cell viability based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a colored formazan product.

-

Protocol:

-

Seed hepatocellular carcinoma cells (e.g., MHCC97-L, HCCLM3) in 96-well plates.

-

Treat cells with various concentrations of this compound (e.g., 7, 14, 28 µM) or DMSO (vehicle control) for a specified time (e.g., 48 hours).

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Cell Cycle Analysis via Flow Cytometry

-

Principle: Quantifies the DNA content of cells to determine their distribution across different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol:

-

Treat cancer cells with this compound for the desired duration (e.g., 48 hours).

-

Harvest the cells, wash with cold PBS, and fix in 70% ethanol overnight at -20°C.

-

Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark to allow for DNA staining.

-

Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of PI, which corresponds to DNA content.

-

Apoptosis Detection (Annexin V/PI Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic event), while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

-

Protocol:

-

After treatment with this compound, collect cells and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a density of approximately 5x10^5 cells/ml.

-

Add Annexin V-FITC to the cell suspension and incubate in the dark at room temperature for 10 minutes.

-

Add Propidium Iodide (PI) to the mixture just before analysis.

-

Analyze immediately by flow cytometry.

-

Western Blotting for Protein Expression

-

Principle: A technique to detect and quantify specific proteins in a sample.

-

Protocol:

-

Cell Lysis: Harvest cells after this compound treatment and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Denaturation: Mix protein samples with loading buffer and denature by heating at 100°C for 5 minutes.

-

SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric field.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., CDK4, Bax, p-ERK), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Conclusion

This compound is a promising natural anticancer agent with a sophisticated and cancer-specific mechanism of action. Its ability to induce ROS is a central tenet of its function, leading to autophagy-mediated cell death in hepatocellular carcinoma and a dual apoptosis/ferroptosis-mediated death in non-small cell lung cancer. Furthermore, its capacity to induce cell cycle arrest and inhibit migration underscores its potential to control tumor growth and metastasis. The distinct signaling pathways it modulates—ROS/ERK in HCC and ROS-AMPK-mTOR-SCD1 in NSCLC—highlight its potential as a lead compound for the development of targeted cancer therapies. Further research and preclinical studies are warranted to fully evaluate its therapeutic utility.

References

- 1. This compound induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. This compound induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide A: A Technical Guide to its Signaling Pathway Modulation in Cancer Therapy

Abstract

Eupalinolide A, a sesquiterpene lactone derived from the traditional Chinese medicine Eupatorium lindleyanum DC., has emerged as a potent anti-tumor agent with demonstrated efficacy in various cancer models.[1][2] This technical guide provides an in-depth analysis of the core signaling pathways modulated by this compound, focusing on its mechanisms in hepatocellular carcinoma and non-small cell lung cancer. We detail its action through the ROS/ERK and AMPK/mTOR/SCD1 signaling cascades, leading to autophagy, apoptosis, and ferroptosis. This document summarizes key quantitative data, presents detailed experimental protocols for core assays, and utilizes pathway and workflow diagrams to visually articulate these complex interactions, serving as a critical resource for researchers and drug development professionals in oncology.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-neoplastic effects by intervening in critical cellular signaling pathways that govern cell survival, proliferation, and metabolism. The following sections detail the two primary pathways identified in recent literature.

ROS/ERK Pathway in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) cells, this compound induces cell death and inhibits migration primarily by triggering autophagy.[1] This process is initiated by the generation of reactive oxygen species (ROS), which subsequently activates the ERK signaling pathway. The activation of this cascade is a key driver of the autophagic response that ultimately leads to the suppression of HCC cell proliferation and migration.[1] The apoptosis inhibitor Z-VAD-FMK did not reverse the effects of this compound, indicating the cell death mechanism is independent of apoptosis in this context.[1]

AMPK/mTOR/SCD1 Pathway in Non-Small Cell Lung Cancer

In non-small cell lung cancer (NSCLC), this compound modulates lipid metabolism to induce two forms of programmed cell death: apoptosis and ferroptosis. The mechanism involves the activation of the AMPK/mTOR signaling pathway. Activation of AMPK leads to the inhibition of mTOR, which in turn downregulates the expression of stearoyl-CoA desaturase 1 (SCD1), a critical enzyme in the biosynthesis of monounsaturated fatty acids. The resulting decrease in oleic acid production disrupts lipid homeostasis, triggering ferroptosis and promoting apoptosis, thereby inhibiting the proliferation and migration of NSCLC cells. This activity is also associated with cell cycle arrest at the G2/M phase.

Quantitative Analysis of this compound's Effects

The biological impact of this compound has been quantified across various cancer cell lines. The following tables summarize the key data on its efficacy.

Table 1: Effects of this compound on Non-Small Cell Lung Cancer (NSCLC) Cells

| Parameter | A549 Cells | H1299 Cells | Reference |

|---|---|---|---|

| Total Apoptotic Rate | Increased from 1.79% to 47.29% | Increased from 4.66% to 44.43% | |

| G2/M Phase Cell Cycle Arrest | Increased from 2.91% to 21.99% | Increased from 8.22% to 18.91% | |

| ROS Production | 2.46-fold increase | 1.32-fold increase |

| SCD1 Expression | Reduced by 34% | Reduced by 48% | |

Table 2: Effects of this compound on Hepatocellular Carcinoma (HCC) Cells

| Cell Lines | Concentrations Tested | Key Protein Downregulation | Reference |

|---|

| MHCC97-L & HCCLM3 | 7, 14, and 28 µM | CDK2, CDK4, Cyclin E1, Cyclin D1 | |

Table 3: IC₅₀ Values of Related Eupalinolides in Breast Cancer Cells Note: Data for this compound in breast cancer is not extensively covered, but data from related compounds Eupalinolide O and J provide context for the compound class.

| Compound | Cell Line | 24h | 48h | 72h | Reference |

|---|---|---|---|---|---|

| Eupalinolide O | MDA-MB-231 (TNBC) | 10.34 µM | 5.85 µM | 3.57 µM | |

| Eupalinolide O | MDA-MB-453 (TNBC) | 11.47 µM | 7.06 µM | 3.03 µM | |

| Eupalinolide J | MDA-MB-231 (TNBC) | - | 3.74 µM | - |

| Eupalinolide J | MDA-MB-468 (TNBC) | - | 4.30 µM | - | |

Broader Context: Signaling by Related Eupalinolides

Other members of the Eupalinolide family have been shown to modulate distinct but equally critical cancer-related pathways, suggesting a broader anti-neoplastic potential for this class of compounds.

-

Eupalinolide B : Has been shown to inhibit the nuclear transcription factor-κB (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.

-

Eupalinolide J : Directly targets the STAT3 signaling pathway, promoting its ubiquitin-dependent degradation. This action inhibits the expression of downstream targets like MMP-2 and MMP-9, thereby suppressing cancer metastasis.

-

Eupalinolide O : Induces apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.

Key Experimental Protocols

The following protocols are foundational for investigating the effects of this compound.

Cell Viability Assessment (CCK8/MTT Assay)

This assay measures cell metabolic activity as an indicator of viability. Viable cells reduce a tetrazolium salt (WST-8 in CCK8, or MTT) to a colored formazan product.

Protocol:

-

Cell Seeding : Seed cells (e.g., MHCC97-L, A549) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 7, 14, 28 µM) or a vehicle control (DMSO).

-

Incubation : Incubate the plates for desired time periods (e.g., 24, 48, 72 hours) at 37°C.

-

Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK8) or MTT solution (to a final concentration of 0.45 mg/mL) to each well.

-

Final Incubation : Incubate for 1-4 hours at 37°C to allow for formazan crystal formation.

-

Measurement : If using MTT, add 100 µL of a solubilization solution to dissolve the crystals. Measure the absorbance at 450 nm for CCK8 or 570 nm for MTT using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine IC₅₀ values using non-linear regression analysis.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound, such as ERK, AMPK, or SCD1.

Protocol:

-

Cell Treatment and Lysis : Treat cells with this compound for the desired time (e.g., 24 hours). Harvest and lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Sample Preparation : Denature an equal amount of protein from each sample by boiling at 100°C for 5 minutes in loading buffer.

-

Electrophoresis : Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Detection (Flow Cytometry)

This method quantifies the extent of apoptosis induced by this compound by using Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cell membranes) and propidium iodide (PI, a dye that enters late apoptotic or necrotic cells).

Protocol:

-

Cell Treatment : Culture cells with this compound at various concentrations for a specified time (e.g., 48 hours).

-

Cell Harvesting : Collect both adherent and floating cells, then wash twice with cold PBS.

-

Staining : Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.

-

Incubation : Incubate the cells for 10-15 minutes at room temperature in the dark.

-

Analysis : Analyze the stained cells immediately using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

This compound is a promising natural compound that modulates distinct and critical signaling pathways to exert potent anti-cancer effects. Its ability to induce autophagy, apoptosis, and ferroptosis through the ROS/ERK and AMPK/mTOR/SCD1 axes highlights its multi-faceted mechanism of action. The quantitative data confirm its efficacy at micromolar concentrations in various cancer cell lines. For drug development professionals, this compound represents a compelling lead compound. Future research should focus on its pharmacokinetic and pharmacodynamic properties in vivo, exploring its efficacy in combination with standard chemotherapeutic agents or targeted therapies, and investigating its potential across a broader range of malignancies. The detailed protocols and pathway diagrams provided herein serve as a foundational resource for advancing these research and development efforts.

References

- 1. This compound induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]

Eupalinolide A: A Comprehensive Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide A is a sesquiterpene lactone isolated from the traditional Chinese medicine Eupatorium lindleyanum DC.[1][2] This natural compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This in-depth technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental methodologies.

Chemical Profile

-

Chemical Name: 2-Butenoic acid, 4-hydroxy-2-methyl-, (3aR,4R,6Z,9S,10Z,11aR)-9-(acetyloxy)-6-[(acetyloxy)methyl]-2,3,3a,4,5,8,9,11a-octahydro-10-methyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, (2E)-

-

Molecular Formula: C₂₄H₃₀O₉

-

Molecular Weight: 462.49 g/mol

-

Class: Sesquiterpenoid

Anticancer Activity

This compound has demonstrated significant anticancer activity across various cancer cell lines, primarily through the induction of apoptosis, ferroptosis, and autophagy. Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways.

Quantitative Anticancer Data

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| A549 | Non-Small Cell Lung Cancer | Cell Viability | IC50 | Not explicitly stated in the provided search results. | |

| H1299 | Non-Small Cell Lung Cancer | Cell Viability | IC50 | Not explicitly stated in the provided search results. | |

| A549 | Non-Small Cell Lung Cancer | Cell Cycle Analysis | % of cells in G2/M phase (at 24h) | Control: 2.91%, this compound: 21.99% | [3] |

| H1299 | Non-Small Cell Lung Cancer | Cell Cycle Analysis | % of cells in G2/M phase (at 24h) | Control: 8.22%, this compound: 18.91% | [3] |

| A549 | Non-Small Cell Lung Cancer | Apoptosis Assay | Total apoptotic rate | Control: 1.79%, this compound: 47.29% | [3] |

| H1299 | Non-Small Cell Lung Cancer | Apoptosis Assay | Total apoptotic rate | Control: 4.66%, this compound: 44.43% | |

| A549 | Non-Small Cell Lung Cancer | ROS Production | Fold increase | 2.46-fold | |

| H1299 | Non-Small Cell Lung Cancer | ROS Production | Fold increase | 1.32-fold | |

| MHCC97-L | Hepatocellular Carcinoma | Cell Cycle Analysis | % of cells in G1 phase (at 48h) | Significant increase with 14 µM and 28 µM this compound. | |

| HCCLM3 | Hepatocellular Carcinoma | Cell Cycle Analysis | % of cells in G1 phase (at 48h) | Significant increase with 14 µM and 28 µM this compound. | |

| Nude Mice (A549 Xenograft) | Non-Small Cell Lung Cancer | In Vivo Tumor Growth | Tumor weight and volume reduction | >60% reduction with 25 mg/kg this compound. |

Signaling Pathways in Cancer

This compound exerts its anticancer effects by modulating several critical signaling pathways.

1. ROS-AMPK-mTOR-SCD1 Signaling Pathway in Non-Small Cell Lung Cancer:

This compound induces the production of reactive oxygen species (ROS), which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) signaling pathway. This inhibition leads to the downregulation of stearoyl-CoA desaturase 1 (SCD1), an enzyme crucial for the synthesis of monounsaturated fatty acids. The disruption of lipid metabolism ultimately triggers ferroptosis and apoptosis in non-small cell lung cancer cells.

2. ROS/ERK Signaling Pathway in Hepatocellular Carcinoma:

In hepatocellular carcinoma cells, this compound induces autophagy through the activation of the ROS/ERK signaling pathway. The accumulation of ROS leads to the phosphorylation and activation of extracellular signal-regulated kinase (ERK), which then initiates the autophagic process, contributing to cell death.

Experimental Protocols for Anticancer Studies

Cell Viability Assay (MTT Assay):

-

Seed cancer cells (e.g., A549, H1299, MHCC97-L, HCCLM3) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 7, 14, 28 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis:

-

Treat cells with this compound for the indicated time.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, p-mTOR, SCD1, p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model:

-

Subcutaneously inject cancer cells (e.g., A549) into the flank of nude mice.

-

When tumors reach a palpable size, randomly assign mice to treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg) or vehicle control intraperitoneally daily.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).

Anti-inflammatory and Antimicrobial Activities

While the primary focus of recent research has been on the anticancer properties of this compound, the broader class of sesquiterpene lactones from Eupatorium species has been reported to possess anti-inflammatory and antimicrobial activities. However, specific quantitative data and detailed mechanistic studies for this compound in these areas are limited.

Anti-inflammatory Activity: Extracts of Eupatorium lindleyanum have been traditionally used to treat inflammatory conditions like bronchitis. The anti-inflammatory effects of related compounds are often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.

Antimicrobial Activity: Sesquiterpene lactones are known to exhibit a range of antimicrobial activities against bacteria and fungi. The proposed mechanisms often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Further research is required to specifically elucidate the anti-inflammatory and antimicrobial potential of this compound, including the determination of IC50 values against inflammatory targets and minimum inhibitory concentrations (MICs) against a panel of pathogenic microorganisms.

Conclusion

This compound is a promising natural product with potent anticancer activity, particularly in non-small cell lung cancer and hepatocellular carcinoma. Its ability to induce multiple forms of cell death through the modulation of key signaling pathways highlights its potential as a lead compound for the development of novel cancer therapeutics. While its anti-inflammatory and antimicrobial activities are suggested by the traditional use of its source plant and the properties of related compounds, further dedicated studies are necessary to fully characterize these effects. The detailed experimental protocols provided herein offer a foundation for future research aimed at further unraveling the therapeutic potential of this remarkable sesquiterpene lactone.

References

- 1. This compound induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]

- 3. mjas.analis.com.my [mjas.analis.com.my]

Eupalinolide A: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide A, a sesquiterpene lactone of the germacranolide type, has garnered significant interest within the scientific community due to its potential therapeutic properties. This document provides a comprehensive overview of the natural sources of this compound, with a focus on its isolation from Eupatorium lindleyanum DC. Furthermore, it delineates the current understanding of its biosynthetic pathway, drawing upon the established route for sesquiterpene lactone formation in plants. This guide aims to serve as a technical resource, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to facilitate further research and development.

Natural Source and Quantification

This compound is a naturally occurring compound primarily isolated from the plant Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family.[1][2] This plant has a history of use in traditional Chinese medicine for treating various ailments, including respiratory conditions.[2]

The concentration of this compound in Eupatorium lindleyanum can be significant, making it a viable source for isolation and further investigation. Quantitative analysis of the n-butanol fraction of an extract from this plant has been successfully performed using High-Speed Counter-Current Chromatography (HSCCC).

Table 1: Quantitative Isolation of this compound from Eupatorium lindleyanum

| Fraction | Initial Mass (mg) | Isolated this compound (mg) | Purity (%) |

| n-butanol | 540 | 17.9 | 97.9 |

Data sourced from a study on the preparative isolation of sesquiterpenoid lactones from Eupatorium lindleyanum DC.[3]

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in Eupatorium lindleyanum has not been fully elucidated. However, based on the well-established biosynthesis of other sesquiterpene lactones (STLs) in the Asteraceae family, a putative pathway can be outlined.[4] The biosynthesis of STLs originates from the isoprenoid pathway and involves a series of enzymatic modifications to a C15 sesquiterpene backbone.

The biosynthesis is understood to proceed through the following key stages:

-

Formation of Farnesyl Pyrophosphate (FPP): The universal precursor for all sesquiterpenoids, FPP, is synthesized via the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids.

-

Cyclization of FPP: FPP is cyclized by a sesquiterpene synthase (TPS), specifically a germacrene A synthase (GAS), to form the germacrene A scaffold.

-

Oxidation of Germacrene A: The germacrene A molecule undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases. A key enzyme in this step is germacrene A oxidase (GAO), which hydroxylates germacrene A.

-

Lactone Ring Formation: Subsequent enzymatic reactions, likely involving a costunolide synthase (COS)-type enzyme, lead to the formation of the characteristic γ-lactone ring, yielding a costunolide intermediate.

-

Further Modifications: The costunolide skeleton is then further functionalized with hydroxyl and ester groups by various enzymes such as hydroxylases and acyltransferases to yield the final this compound structure.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation of this compound from Eupatorium lindleyanum using HSCCC

This protocol is adapted from a published method for the preparative isolation of eupalinolides.

1. Plant Material and Extraction:

-

Collect and dry the aerial parts of Eupatorium lindleyanum.

-

Pulverize the dried plant material.

-

Extract the powdered material with 70% ethanol at room temperature.

-

Concentrate the ethanol extract under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

Collect and concentrate the n-butanol fraction.

2. High-Speed Counter-Current Chromatography (HSCCC) Separation:

-

Two-phase solvent system: Prepare a mixture of n-hexane-ethyl acetate-methanol-water at an optimized volume ratio (e.g., 1:1:1:1, v/v/v/v). Equilibrate the mixture in a separatory funnel and separate the two phases shortly before use.

-

Apparatus: Utilize a preparative HSCCC instrument equipped with a multi-layer coil.

-

Procedure:

-

Fill the entire column with the upper stationary phase.

-

Pump the lower mobile phase into the head end of the column at a specific flow rate (e.g., 2.0 mL/min).

-

Rotate the apparatus at a set speed (e.g., 850 rpm).

-

Once hydrodynamic equilibrium is reached, inject the n-butanol fraction (dissolved in a small volume of the biphasic solvent system).

-

Continuously monitor the effluent with a UV detector at a suitable wavelength (e.g., 210 nm).

-

Collect fractions based on the elution profile.

-

3. Fraction Analysis and Purification:

-

Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Pool the this compound-rich fractions and concentrate them under reduced pressure to yield purified this compound.

-

Confirm the structure and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Experimental Workflow for Isolation

References

Eupalinolide A: A Comprehensive Technical Guide on Solubility and Stability for Researchers and Drug Development Professionals

An In-depth Analysis of the Physicochemical Characteristics of a Promising Bioactive Sesquiterpenoid

Eupalinolide A, a sesquiterpene lactone primarily isolated from Eupatorium lindleyanum, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory and anti-tumor effects. As a potential therapeutic candidate, a thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for advancing its development from the laboratory to clinical applications. This technical guide provides a detailed overview of the solubility and stability characteristics of this compound, supported by experimental protocols and an exploration of its associated signaling pathways.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. This compound exhibits a characteristically lipophilic nature, rendering it soluble in a range of organic solvents.

Qualitative Solubility: this compound is soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone[1].

Quantitative Solubility Data: Precise quantitative solubility data is essential for the preparation of stock solutions and formulations for in vitro and in vivo studies. The following table summarizes the available quantitative solubility data for this compound.

| Solvent/System | Concentration | Molar Equivalent | Reference |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 108.11 mM | [2] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 4.32 mM | [2] |

Experimental Protocol: Determination of Equilibrium Solubility

A standardized shake-flask method is recommended for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a selection of relevant solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound.

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Stability Characteristics of this compound

The stability of a drug candidate influences its shelf-life, storage conditions, and in vivo fate. This compound's stability is primarily influenced by its susceptibility to enzymatic hydrolysis.

Metabolic Stability

In vitro studies using liver microsomes are crucial for predicting the in vivo metabolic fate of a compound. This compound has been shown to have low metabolic stability, primarily due to rapid hydrolysis by carboxylesterases.[3][4]

Key Findings:

-

Primary Metabolic Pathway: Carboxylesterase-mediated hydrolysis is the main metabolic pathway for this compound.

-

Secondary Metabolic Pathway: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, also contribute to the metabolism of this compound, but to a lesser extent than carboxylesterases.

-

Interspecies Differences: The rate of hydrolysis of this compound is significantly faster in rat liver microsomes (RLMs) compared to human liver microsomes (HLMs), indicating potential inter-species differences in its pharmacokinetics.

Metabolic Stability Parameters in Human Liver Microsomes (HLMs):

| Parameter | Carboxylesterase-mediated Hydrolysis | CYP-mediated Oxidation | Reference |

| Vmax (nmol/min/mg protein) | 1.87 ± 0.14 | 0.55 ± 0.05 | |

| Km (µM) | 15.0 ± 2.1 | 15.0 ± 2.8 | |

| CLint (Vmax/Km) (µL/min/mg protein) | 124.7 | 36.7 |

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of this compound.

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in human or rat liver microsomes.

Materials:

-

This compound

-

Human or Rat Liver Microsomes (HLMs or RLMs)

-

NADPH regenerating system (or individual components: NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for protein precipitation)

-

Incubator

-

LC-MS/MS system with a validated analytical method for this compound.

Procedure:

-

Prepare a reaction mixture containing liver microsomes and phosphate buffer.

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the metabolic reaction by adding a solution of this compound (final concentration typically 1 µM).

-

For reactions investigating CYP-mediated metabolism, add the NADPH regenerating system. For carboxylesterase-mediated hydrolysis, the reaction can be run in the absence of NADPH.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to ice-cold acetonitrile to stop the reaction and precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Chemical Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

Recommended Storage Conditions:

-

Solid Form: Store at -20°C for up to 3 years.

-

In Solvent: Store at -80°C for up to 1 year. Stock solutions at -80°C should be used within 6 months, and at -20°C within 1 month.

Forced Degradation Studies: Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is not readily available in the public domain, a general protocol is provided below.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method.

Procedure:

-

Acid Hydrolysis: Treat a solution of this compound with an appropriate concentration of HCl (e.g., 0.1 N HCl) at a specific temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat a solution of this compound with an appropriate concentration of NaOH (e.g., 0.1 N NaOH) at room temperature for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with an appropriate concentration of H₂O₂ (e.g., 3%) at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photolytic Degradation: Expose a solid sample or a solution of this compound to light conditions as specified in ICH Q1B guidelines.

-

At appropriate time intervals, withdraw samples, neutralize if necessary, and analyze them using a validated stability-indicating HPLC method to determine the extent of degradation and identify any major degradation products.

Signaling Pathways Associated with this compound

Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its targeted development. Research has implicated this compound in the modulation of several key signaling pathways.

HSF1/HSP70 Pathway

This compound and its isomer, Eupalinolide B, have been shown to induce the expression of Heat Shock Protein 70 (HSP70) through the activation of Heat Shock Factor 1 (HSF1). This pathway is crucial for cellular protection against stress.

Caption: this compound induces HSP70 expression via the HSF1 pathway.

AMPK/mTOR/SCD1 Pathway

Recent studies have revealed that this compound can inhibit the progression of non-small cell lung cancer by targeting the AMPK/mTOR/SCD1 signaling pathway. This pathway is a key regulator of cellular metabolism and growth.

Caption: this compound inhibits cancer cell growth via the AMPK/mTOR/SCD1 pathway.

Conclusion

This technical guide provides a comprehensive overview of the current knowledge regarding the solubility and stability of this compound. Its solubility in organic solvents and its metabolic instability, primarily driven by carboxylesterase-mediated hydrolysis, are key characteristics that must be considered in its development as a therapeutic agent. The elucidation of its engagement with the HSF1/HSP70 and AMPK/mTOR/SCD1 signaling pathways offers valuable insights into its mechanisms of action and potential therapeutic applications. Further research, particularly focused on generating more extensive quantitative solubility data and detailed chemical stability profiles under various conditions, will be instrumental in guiding the formulation development and clinical translation of this promising natural product.

References

- 1. Characterization of the metabolism of this compound and B by carboxylesterase and cytochrome P450 in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of this compound, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Characterization of the metabolism of this compound and B by carboxylesterase and cytochrome P450 in human liver microsomes [frontiersin.org]

- 4. Characterization of the metabolism of this compound and B by carboxylesterase and cytochrome P450 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide A: A Technical Guide to its Biological Activities and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction